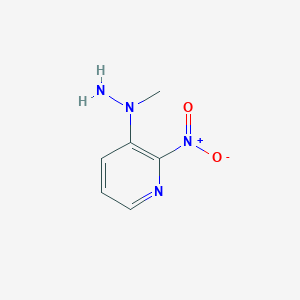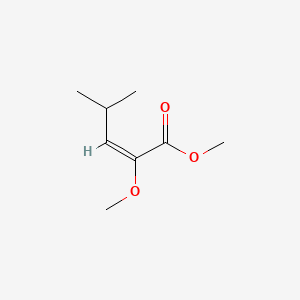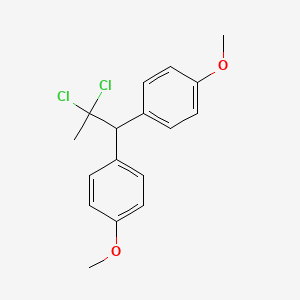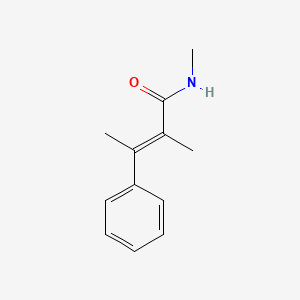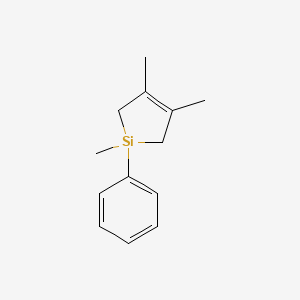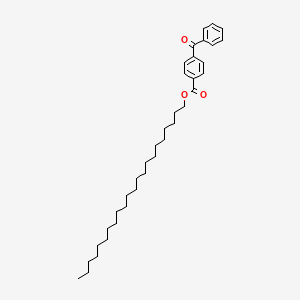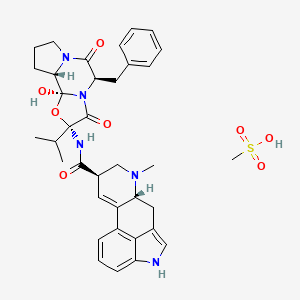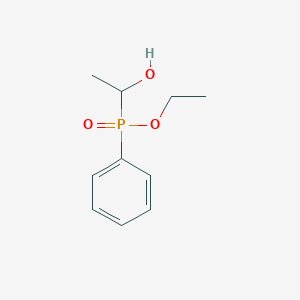
Ethyl (1-hydroxyethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1-hydroxyethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C10H15O3P This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (1-hydroxyethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylphosphinate with an appropriate alcohol under acidic or basic conditions. For example, the reaction of ethyl phenylphosphinate with ethanol in the presence of a strong acid catalyst can yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of ethyl phenylphosphinate with aryl halides in the presence of a palladium catalyst and a base can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1-hydroxyethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1-hydroxyethyl)phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl (1-hydroxyethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl phenylphosphinate: Lacks the hydroxyl group present in ethyl (1-hydroxyethyl)phenylphosphinate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenylphosphinic acid: Contains a phosphinic acid group instead of a phosphinate group.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Propriétés
Numéro CAS |
57483-33-7 |
|---|---|
Formule moléculaire |
C10H15O3P |
Poids moléculaire |
214.20 g/mol |
Nom IUPAC |
1-[ethoxy(phenyl)phosphoryl]ethanol |
InChI |
InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
Clé InChI |
CBTRFZFGTYDIIZ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
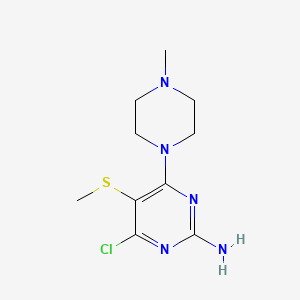
![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
